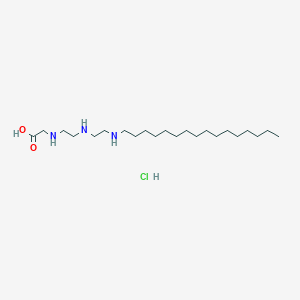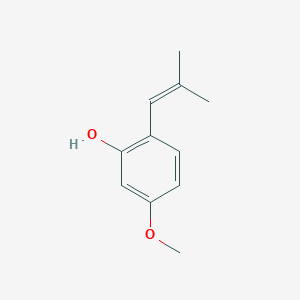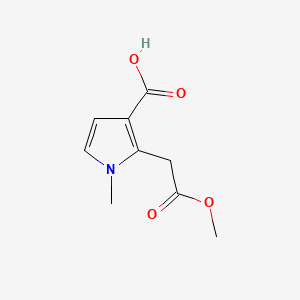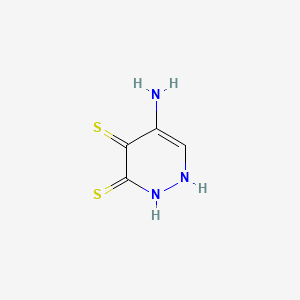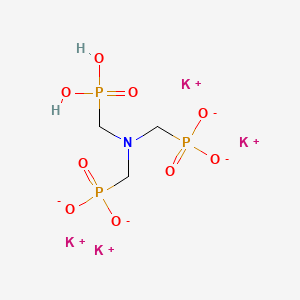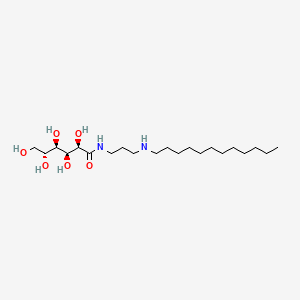
Einecs 285-120-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of suberic acid, compound with 2,2’-iminodiethanol (1:2), typically involves the reaction of suberic acid with 2,2’-iminodiethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired compound. The process involves the following steps:
Reactants: Suberic acid and 2,2’-iminodiethanol.
Reaction Conditions: The reaction is conducted in a solvent, often under reflux conditions, to facilitate the formation of the compound.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In industrial settings, the production of suberic acid, compound with 2,2’-iminodiethanol (1:2), follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions and purification steps.
Analyse Chemischer Reaktionen
Types of Reactions
Suberic acid, compound with 2,2’-iminodiethanol (1:2), undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various reagents, depending on the desired substitution, such as halogens or alkylating agents, are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Suberic acid, compound with 2,2’-iminodiethanol (1:2), has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Wirkmechanismus
The mechanism of action of suberic acid, compound with 2,2’-iminodiethanol (1:2), involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects in different applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adipic Acid, Compound with 2,2’-iminodiethanol (12): Similar in structure but with different chain length and properties.
Sebacic Acid, Compound with 2,2’-iminodiethanol (12): Another similar compound with a longer carbon chain.
Uniqueness
Suberic acid, compound with 2,2’-iminodiethanol (1:2), is unique due to its specific chain length and functional groups, which confer distinct chemical and physical properties. These properties make it particularly suitable for certain applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
85029-97-6 |
|---|---|
Molekularformel |
C16H36N2O8 |
Molekulargewicht |
384.47 g/mol |
IUPAC-Name |
2-(2-hydroxyethylamino)ethanol;octanedioic acid |
InChI |
InChI=1S/C8H14O4.2C4H11NO2/c9-7(10)5-3-1-2-4-6-8(11)12;2*6-3-1-5-2-4-7/h1-6H2,(H,9,10)(H,11,12);2*5-7H,1-4H2 |
InChI-Schlüssel |
VEABCXQSKCEIGD-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCC(=O)O)CCC(=O)O.C(CO)NCCO.C(CO)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




